molecular formula C18H20N2S B11416096 5-methyl-2-{[4-(propan-2-yl)benzyl]sulfanyl}-1H-benzimidazole

5-methyl-2-{[4-(propan-2-yl)benzyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11416096
M. Wt: 296.4 g/mol
InChI Key: MCIPAWHCPCQGOQ-UHFFFAOYSA-N
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Description

5-METHYL-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 5-position and a sulfanyl group attached to a 4-(propan-2-yl)phenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound, such as 4-(propan-2-yl)phenylmethanethiol, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole core or the sulfanyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-METHYL-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, potentially inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: Similar structure with a methyl group at the 2-position.

    4-(Propan-2-yl)phenylmethanethiol: Contains the same sulfanyl group but lacks the benzimidazole core.

Uniqueness

5-METHYL-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

6-methyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2S/c1-12(2)15-7-5-14(6-8-15)11-21-18-19-16-9-4-13(3)10-17(16)20-18/h4-10,12H,11H2,1-3H3,(H,19,20)

InChI Key

MCIPAWHCPCQGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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